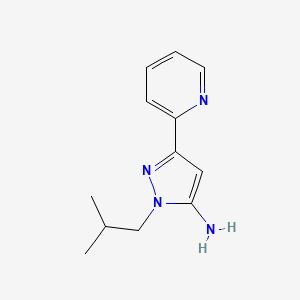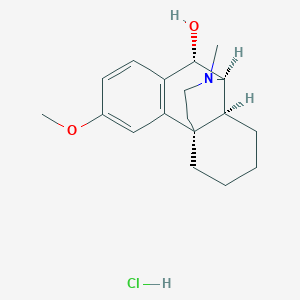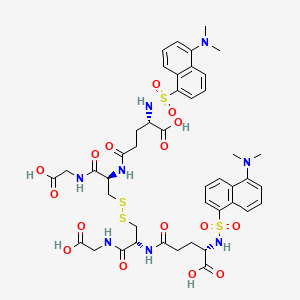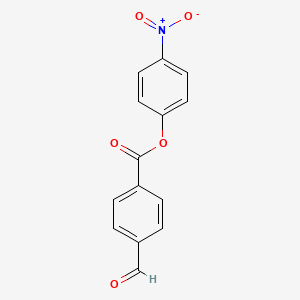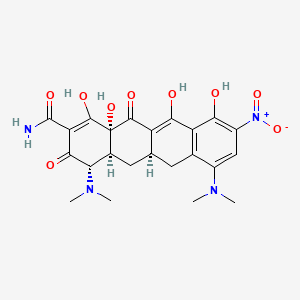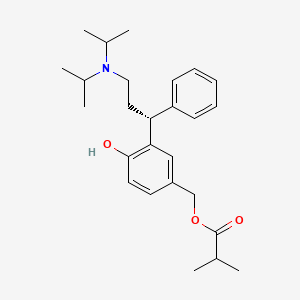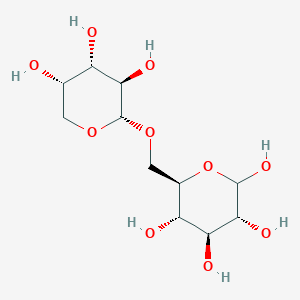
Vicianose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vicianose is a disaccharide composed of two monosaccharides arabinose and glucose. Its chemical formula is : this compound is a disaccharide composed of two monosaccharides: arabinose and glucose. Its chemical formula is C11H20O10 and it is known for its role in various biological processes. This compound is often found in nature as part of glycosides, such as vicianin, which is a cyanogenic glycoside .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Vicianose can be synthesized through a Koenigs-Knorr type reaction, which involves the glycosylation of a sugar derivative with a halide in the presence of a catalyst . This method allows for the formation of the glycosidic bond between arabinose and glucose.
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources, such as plants that contain vicianin. The enzyme vicianin beta-glucosidase is used to hydrolyze vicianin into mandelonitrile and this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Vicianose undergoes various chemical reactions, including hydrolysis and glycosylation. It is primarily involved in hydrolysis reactions catalyzed by specific enzymes like vicianin hydrolase .
Common Reagents and Conditions:
- Hydrolysis: Enzymatic hydrolysis using vicianin beta-glucosidase.
- Glycosylation: Koenigs-Knorr reaction with halides and catalysts.
Major Products Formed:
- Hydrolysis: Mandelonitrile and this compound .
- Glycosylation: Formation of glycosidic bonds between sugars.
Wissenschaftliche Forschungsanwendungen
Vicianose has several applications in scientific research:
- Chemistry: Used in the study of glycosidic bonds and enzymatic hydrolysis.
- Biology: Investigated for its role in plant defense mechanisms as part of cyanogenic glycosides .
- Medicine: Potential applications in drug delivery systems due to its ability to form stable glycosidic bonds.
- Industry: Utilized in the production of natural sweeteners and flavor enhancers .
Wirkmechanismus
Vicianose exerts its effects primarily through its involvement in glycosidic bonds. The enzyme vicianin hydrolase catalyzes the hydrolysis of vicianin, releasing this compound and mandelonitrile . This reaction is part of the plant’s defense mechanism against herbivores, as the release of hydrogen cyanide from cyanogenic glycosides deters herbivory .
Vergleich Mit ähnlichen Verbindungen
- Primeverose: Another disaccharide involved in plant defense mechanisms.
- Rutinose: Similar in structure and function, found in various plant glycosides.
- Gentiobiose: A disaccharide that shares similar enzymatic hydrolysis pathways .
Uniqueness of Vicianose: this compound is unique due to its specific role in cyanogenic glycosides like vicianin. Its enzymatic hydrolysis releases mandelonitrile and hydrogen cyanide, which are crucial for plant defense .
Eigenschaften
CAS-Nummer |
14116-69-9 |
|---|---|
Molekularformel |
C11H20O10 |
Molekulargewicht |
312.27 g/mol |
IUPAC-Name |
(3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C11H20O10/c12-3-1-19-11(9(17)5(3)13)20-2-4-6(14)7(15)8(16)10(18)21-4/h3-18H,1-2H2/t3-,4+,5-,6+,7-,8+,9+,10?,11-/m0/s1 |
InChI-Schlüssel |
QYNRIDLOTGRNML-ULAALWPKSA-N |
Isomerische SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


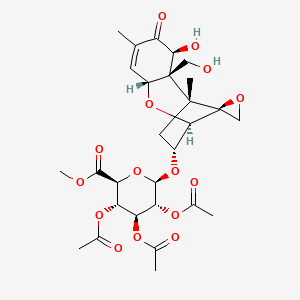
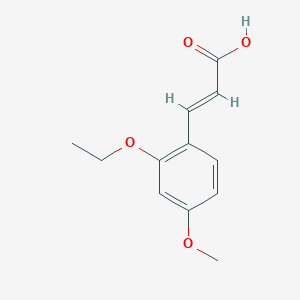
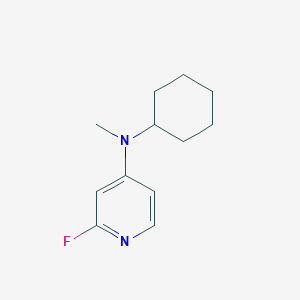
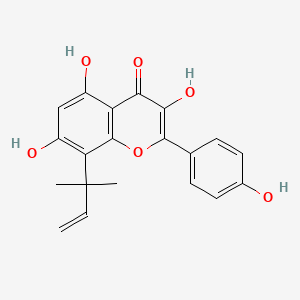
![decyl (E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoate](/img/structure/B13437393.png)
![(3S,4R,5R)-1-(4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl)-3,4,5,6-tetrahydroxyhexan-2-one](/img/structure/B13437403.png)
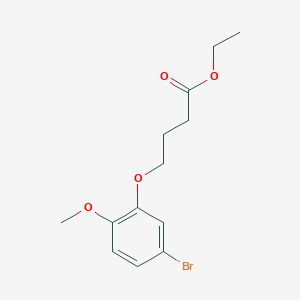
![(6R,9R,10S,11S,13S)-9-fluoro-6,11-dihydroxy-10,13,17,17-tetramethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13437416.png)
